molecular formula C12H7N3 B563457 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) CAS No. 105790-42-9

1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)

Katalognummer: B563457
CAS-Nummer: 105790-42-9
Molekulargewicht: 193.209
InChI-Schlüssel: WFQHWMKVJAASLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) is a complex organic compound with the molecular formula C12H7N3 It is characterized by its unique tetracyclic structure, which includes three nitrogen atoms and seven double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include cyclization reactions that form the tetracyclic core. These reactions often require the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can be employed to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The nitrogen atoms and double bonds in the structure make it susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing heterocycles, while reduction can produce various hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.

Wirkmechanismus

The mechanism of action of 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other triazatetracyclic structures with varying numbers of nitrogen atoms and double bonds. Examples include:

  • 3,5,14-Triazatetracyclo[7.6.0.02,6.010,13]pentadeca-1,3,5,7,9,11,13-heptaene
  • 3,5,16-Triazatetracyclo[7.6.0.02,6.010,15]pentadeca-1,3,5,7,9,11,13-heptaene

Uniqueness

The uniqueness of 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) lies in its specific arrangement of nitrogen atoms and double bonds, which confer distinct chemical and physical properties. These properties make it particularly valuable for certain applications in research and industry.

Eigenschaften

IUPAC Name

3,5,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1,3,5,7,9,11,13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c1-2-7-8-4-5-10-12(14-6-13-10)11(8)15-9(7)3-1/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQHWMKVJAASLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC4=NC=NC4=C3NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.